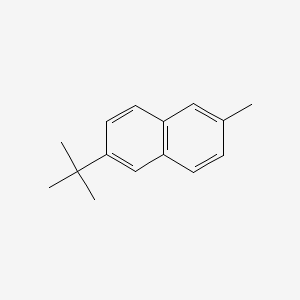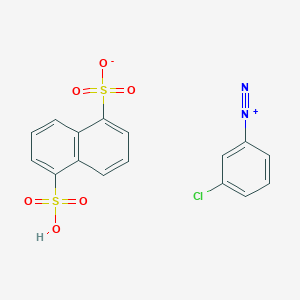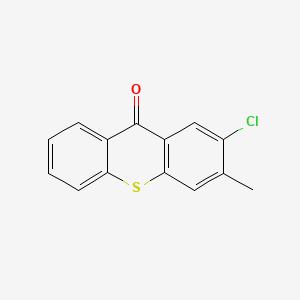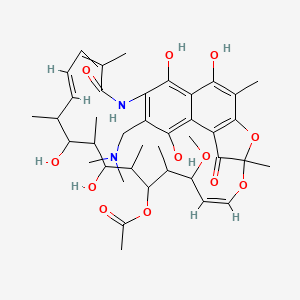
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- is a coordination compound where copper is complexed with two molecules of 2-furancarboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- typically involves the reaction of copper(II) salts with 2-furancarboxylic acid under controlled conditions. One common method is to dissolve copper(II) acetate in a suitable solvent such as methanol, followed by the addition of 2-furancarboxylic acid. The reaction mixture is then stirred at room temperature, leading to the formation of the desired complex .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced under appropriate conditions, leading to the formation of copper(I) species.
Substitution: Ligand exchange reactions can occur, where the 2-furancarboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction could produce copper(I) species. Substitution reactions would result in new copper complexes with different ligands.
Applications De Recherche Scientifique
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including coupling reactions and oxidation processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center can undergo redox cycling, which is crucial for its catalytic activity. The 2-furancarboxylate ligands provide stability to the complex and can participate in interactions with other molecules, enhancing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) benzoate: Similar in structure but with benzoate ligands instead of 2-furancarboxylate.
Copper(II) acetate: Another copper(II) complex with acetate ligands.
Copper(II) bipyridine complexes: These complexes have bipyridine ligands and are used in various catalytic applications.
Uniqueness
Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- is unique due to the presence of 2-furancarboxylate ligands, which impart distinct electronic and steric properties to the complex. These properties can influence the compound’s reactivity and make it suitable for specific applications that other copper complexes may not be able to achieve .
Propriétés
Numéro CAS |
84009-23-4 |
|---|---|
Formule moléculaire |
C10H6CuO6 |
Poids moléculaire |
285.70 g/mol |
Nom IUPAC |
copper;furan-2-carboxylate |
InChI |
InChI=1S/2C5H4O3.Cu/c2*6-5(7)4-2-1-3-8-4;/h2*1-3H,(H,6,7);/q;;+2/p-2 |
Clé InChI |
OBSQZDSQVQLRQZ-UHFFFAOYSA-L |
SMILES canonique |
C1=COC(=C1)C(=O)[O-].C1=COC(=C1)C(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


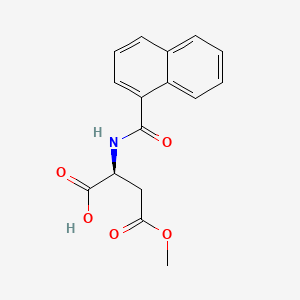

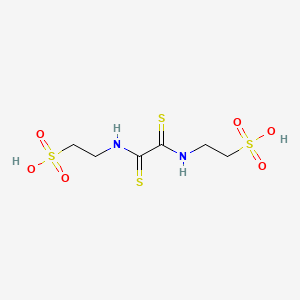
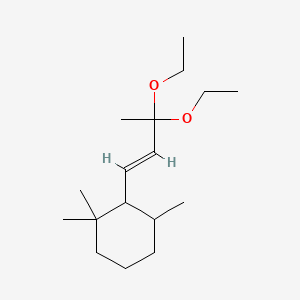
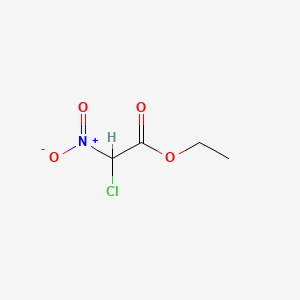
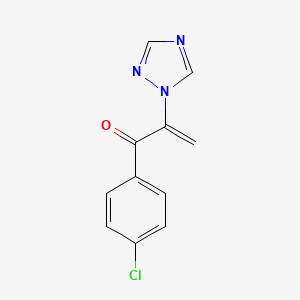
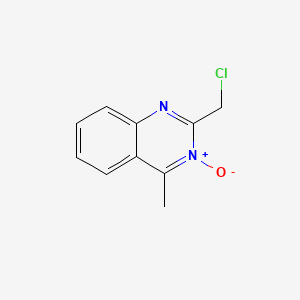
![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)

